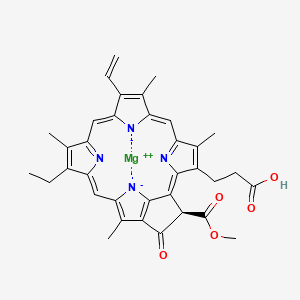
2-氨基-1-(4-氯苯基)丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-chlorophenyl)propan-1-ol, also known as PCCP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
科学研究应用
环境影响和毒理学
对类似2,4-二氯苯氧乙酸(2,4-D)及其衍生物等相关氯酚化合物的研究表明,这些化合物在环境中具有显著的持久性,并对非靶标生物产生潜在的毒性影响。这些研究突出了这些污染物在环境中的广泛分布,包括它们在土壤、空气和水中的检测,主要集中在农田周围。这些化合物的存在引起了人们的担忧,因为它们可能对不同营养级别的各种物种产生致命影响。对2,4-D的调查表明,这种化合物在结构上类似于2-氨基-1-(4-氯苯基)丙醇,这表明有必要采取当地的缓解策略,以防止环境污染并保障公共健康。这些发现强调了对氯酚化合物在环境和人类健康上的命运、积累和低水平暴露影响进行进一步研究的重要性(Islam et al., 2017)。
生化和药理效应
对类似于2-氨基-1-(4-氯苯基)丙醇结构的酚类化合物古绿酸(CGA)的生化和药理效应进行了广泛研究。CGA展现出广泛的治疗作用,包括抗氧化、抗菌、肝保护、心脏保护、抗炎、神经保护和抗肥胖活性。这些效应归因于CGA调节脂质代谢和葡萄糖调节的能力,突显了其在治疗代谢性疾病如肝脂肪变性、心血管疾病、糖尿病和肥胖方面的潜力。研究强调了需要进行更多研究以充分了解CGA的生物学和药理效应,暗示了其作为天然食品添加剂和治疗应用的潜在前景(Naveed et al., 2018)。
氯酚的环境命运和行为
对氯酚的环境命运和行为,包括2,4-二氯苯酚等化合物,进行了广泛的科学评估。这些化合物对哺乳动物和水生生物都具有中等毒性效应,在长期暴露下对鱼类具有相当的毒性。氯酚在环境中的持久性是可变的,受到能够生物降解这些化合物的适应微生物的影响。尽管它们的低生物富集潜力,氯酚具有强烈的感官效应,影响水的感官品质,可能影响水生态系统。这一综述强调了对氯酚的环境影响进行持续研究的迫切需要,以制定更有效的污染管理和监管政策(Krijgsheld & Gen, 1986)。
安全和危害
生化分析
Biochemical Properties
2-Amino-1-(4-chlorophenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in organic synthesis reactions, facilitating the formation of more complex molecules. The nature of these interactions often involves the amino and hydroxyl functional groups of the compound, which can form hydrogen bonds and other interactions with biomolecules .
Cellular Effects
2-Amino-1-(4-chlorophenyl)propan-1-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of enzymes and other proteins, thereby altering cellular functions .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-(4-chlorophenyl)propan-1-ol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s amino and hydroxyl groups play a crucial role in these interactions, allowing it to form stable complexes with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-chlorophenyl)propan-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains relatively stable under proper storage conditions, but its activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-chlorophenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, including irritation and discomfort. These threshold effects are important considerations in the compound’s application .
Metabolic Pathways
2-Amino-1-(4-chlorophenyl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Amino-1-(4-chlorophenyl)propan-1-ol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-chlorophenyl)propan-1-ol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level .
属性
IUPAC Name |
2-amino-1-(4-chlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOCGMHUCZEAMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946754 |
Source


|
| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23933-83-7 |
Source


|
| Record name | 4-Chloronorephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

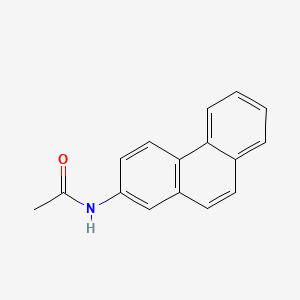
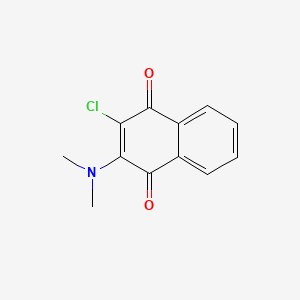
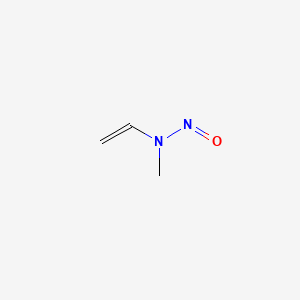
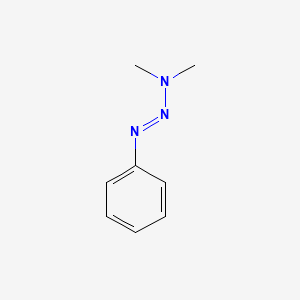
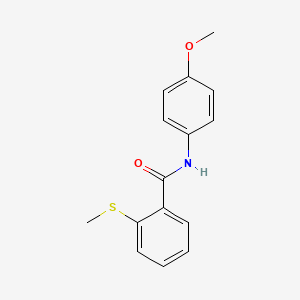
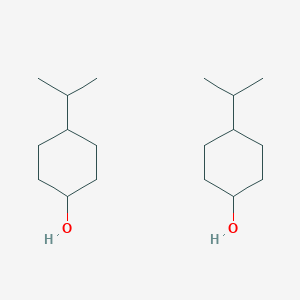
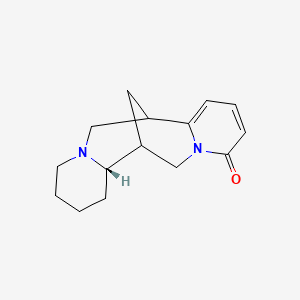
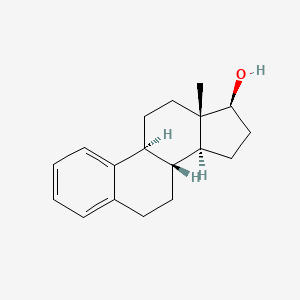
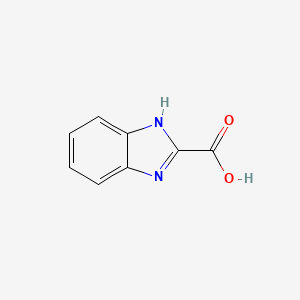

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
